molecular formula C20H21N3O4S B2978188 2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide CAS No. 1207021-51-9

2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cat. No. B2978188
M. Wt: 399.47
InChI Key: FPCSKVGSPLXKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H21N3O4S and a molecular weight of 399.471. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For more detailed information, it would be best to refer to scientific literature or databases dedicated to chemical syntheses.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H21N3O4S1. However, the specific 3D structure or the arrangement of these atoms in space isn’t provided in the available resources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound aren’t available in the current resources. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t fully detailed in the available resources. However, we know that it has a molecular weight of 399.471.


Scientific Research Applications

Photodynamic Therapy Applications

  • A study synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which showed high singlet oxygen quantum yield, making them useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Cognitive Enhancing Properties

  • Another study on SB-399885, a compound with structural similarities, demonstrated its potential as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties, suggesting potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Herbicide Selectivity and Metabolism

  • Research into the metabolism of chlorsulfuron in plants provides insight into the biological basis for the selectivity of certain herbicides for cereals, highlighting the ability of crop plants to metabolize the herbicide to inactive products (Sweetser, Schow, & Hutchison, 1982).

Antagonistic Effects on Endothelin Receptors

  • The study on TA-0201, a novel orally active non-peptide endothelin antagonist, showed its determination in rat plasma and tissues, underlining the pharmacokinetic properties that could be beneficial for treating conditions involving endothelin receptors (Ohashi, Nakamura, & Yoshikawa, 1999).

Safety And Hazards

The safety and hazards associated with this compound aren’t specified in the available resources. As with any chemical, it should be handled with appropriate safety measures.


Future Directions

The future directions or applications of this compound aren’t specified in the available resources. Its use appears to be primarily for research purposes1.


Please note that this analysis is based on the limited information available from the resources. For a more comprehensive understanding, it would be best to refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

2-methoxy-N,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-5-11-18(26-4)19(13-14)28(24,25)23(3)16-7-9-17(10-8-16)27-20-12-6-15(2)21-22-20/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCSKVGSPLXKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

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